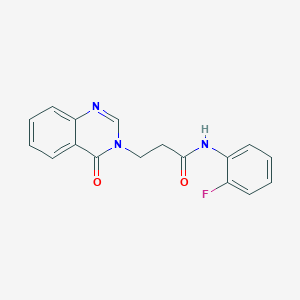

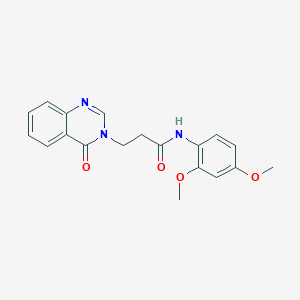

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide, commonly known as BITA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BITA has been shown to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes for Compound Degradation

Research indicates that advanced oxidation processes (AOPs) have been extensively utilized for the degradation of various compounds in aqueous media, demonstrating significant potential in environmental applications. For instance, the degradation of acetaminophen (ACT), a compound with structural similarities to the specified chemical, has been achieved through AOPs, generating various by-products and providing insights into degradation mechanisms and biotoxicity of by-products. This suggests the potential application of similar processes for the degradation of related compounds, including 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide, in environmental settings (Qutob et al., 2022).

Sedative-Hypnotic Drug Development

Zaleplon, a non-benzodiazepine sedative-hypnotic, has been developed for the treatment of insomnia, featuring a benzisothiazole structure. This showcases the therapeutic application potential of benzisothiazole derivatives in pharmacology, particularly in the development of central nervous system (CNS) active drugs. The research on zaleplon suggests that similar chemical structures could be explored for the development of novel pharmaceuticals with sedative-hypnotic properties (Heydorn, 2000).

Carcinogenicity Evaluation of Thiophene Analogues

The synthesis and evaluation of thiophene analogues of known carcinogens provide a framework for assessing the carcinogenic potential of related compounds. This line of research emphasizes the importance of structural analysis and biological assessment in identifying the health risks associated with chemical compounds, including those with benzisothiazole derivatives. The methodology and findings from such studies could be relevant for assessing the health impact of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide (Ashby et al., 1978).

Antioxidant Capacity Assessment

The exploration of antioxidant capacity through assays such as the ABTS/PP decolorization assay highlights the potential for benzisothiazole derivatives to serve as antioxidants. This area of research is crucial for understanding the chemical properties and health benefits of compounds, potentially including 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide, and their roles in combating oxidative stress within biological systems (Ilyasov et al., 2020).

Benzothiazole-Based Chemical Synthesis

Research into the synthetic methodologies and applications of benzothiazole and its derivatives, including those related to 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide, provides valuable insights into the development of novel compounds with potential applications in material science, pharmacology, and environmental science. These studies contribute to the broader understanding of how such compounds can be synthesized and modified for various scientific and industrial applications (Sainsbury, 1991).

Eigenschaften

IUPAC Name |

N-(2-ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-2-12-7-3-5-9-14(12)18-16(20)11-19-17(21)13-8-4-6-10-15(13)24(19,22)23/h3-10H,2,11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJIUKDLEHUQLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B509859.png)

![3-[2-(4-aminophenyl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B509882.png)

![3-hydroxy-1-methyl-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B509885.png)

![5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B509888.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B509894.png)

![5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B509908.png)

![2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B509943.png)

![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B509949.png)